Cas no 1309650-03-0 (3-Bromo-4-(but-3-enyl)pyridine)

3-Bromo-4-(but-3-enyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-(but-3-enyl)pyridine
- 3-bromo-4-but-3-enylpyridine
- 3-Bromo-4-(but-3-en-1-yl)pyridine
-
- インチ: 1S/C9H10BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h2,5-7H,1,3-4H2
- InChIKey: MWPAHVGCBUBNMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1CCC=C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9
3-Bromo-4-(but-3-enyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362358-1g |
3-bromo-4-(but-3-enyl)pyridine |
1309650-03-0 | 95%+ | 1g |
$1097 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792862-1g |
3-Bromo-4-(but-3-en-1-yl)pyridine |
1309650-03-0 | 98% | 1g |
¥9303.00 | 2024-08-09 |
3-Bromo-4-(but-3-enyl)pyridine 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-Bromo-4-(but-3-enyl)pyridineに関する追加情報
Recent Advances in the Application of 3-Bromo-4-(but-3-enyl)pyridine (CAS: 1309650-03-0) in Chemical Biology and Pharmaceutical Research
3-Bromo-4-(but-3-enyl)pyridine (CAS: 1309650-03-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This heterocyclic compound, characterized by a bromine substituent and a but-3-enyl side chain, offers significant potential for the synthesis of complex molecules and drug candidates. Recent studies have highlighted its utility in cross-coupling reactions, medicinal chemistry, and targeted drug design, making it a focal point in contemporary research.
In the context of medicinal chemistry, 3-Bromo-4-(but-3-enyl)pyridine serves as a key intermediate for the development of novel kinase inhibitors and other bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of pyridine-based analogs with potent inhibitory activity against EGFR (epidermal growth factor receptor), a critical target in cancer therapy. The bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening.
Beyond its role in drug discovery, this compound has also been explored in chemical biology for the development of fluorescent probes and bioconjugation tools. Researchers at the University of Cambridge recently reported the incorporation of 3-Bromo-4-(but-3-enyl)pyridine into a series of turn-on fluorescent sensors for detecting reactive oxygen species (ROS) in live cells. The but-3-enyl side chain was strategically utilized for click chemistry modifications, enhancing the probes' cellular uptake and specificity.
From a synthetic perspective, the compound's reactivity has been leveraged in innovative methodologies. A 2024 Organic Letters publication detailed a nickel-catalyzed C–H functionalization protocol using 3-Bromo-4-(but-3-enyl)pyridine, enabling direct arylation at the pyridine core. This approach significantly reduces synthetic steps compared to traditional routes, offering a more efficient pathway to functionalized pyridines for pharmaceutical applications.
Despite these advancements, challenges remain in optimizing the compound's stability and scalability for industrial-scale production. Recent efforts by process chemistry groups have focused on developing greener synthetic routes to 3-Bromo-4-(but-3-enyl)pyridine, with an emphasis on reducing heavy metal catalysts and improving atom economy. These developments align with the pharmaceutical industry's growing commitment to sustainable chemistry practices.
Looking ahead, the unique properties of 3-Bromo-4-(but-3-enyl)pyridine (CAS: 1309650-03-0) position it as a valuable tool for addressing unmet medical needs. Ongoing research explores its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, where its dual functionality could enable novel drug modalities. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in bridging chemical biology with therapeutic development.
1309650-03-0 (3-Bromo-4-(but-3-enyl)pyridine) 関連製品
- 2639409-26-8(tert-butyl 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoate)
- 1228551-84-5(1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 1154112-15-8(2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one)
- 1306606-23-4(4,6-dimethyl-1H,6H-1,2diazolo3,4-cpyrazol-3-amine)
- 1306604-16-9(4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine)
- 20571-15-7(Spiro[2.3]hexan-4-one)
- 151721-78-7(1,3,5-Tribromo-2,4,6-triiodobenzene)
- 1806783-74-3(3-Cyano-4-(difluoromethyl)-2-hydroxypyridine)
- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)


